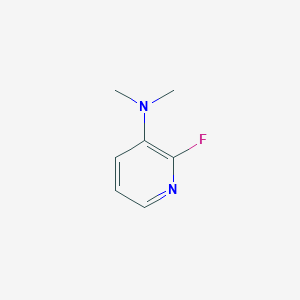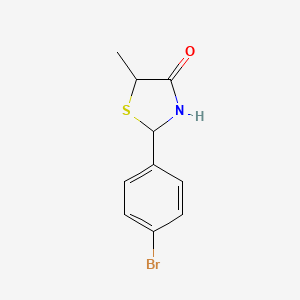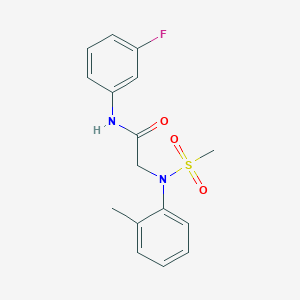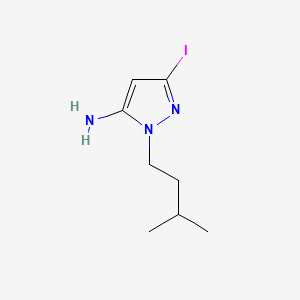![molecular formula C38H32N6O6 B12457944 3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide](/img/structure/B12457944.png)
3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide is a complex organic compound characterized by multiple benzamide and formohydrazido groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of 3-methylbenzamide, which is then subjected to a series of formohydrazido and carbonylation reactions to introduce the necessary functional groups. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and yield while maintaining the purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylbenzamide: A simpler analog with fewer functional groups.
N-Phenylformohydrazide: Contains similar formohydrazido groups but lacks the complexity of the target compound.
3-Methylbenzoic Acid: Shares the 3-methylbenzamide core but differs in functionalization.
Eigenschaften
Molekularformel |
C38H32N6O6 |
|---|---|
Molekulargewicht |
668.7 g/mol |
IUPAC-Name |
3-methyl-N-[4-[[[4-[[[4-[(3-methylbenzoyl)amino]benzoyl]amino]carbamoyl]benzoyl]amino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C38H32N6O6/c1-23-5-3-7-29(21-23)33(45)39-31-17-13-27(14-18-31)37(49)43-41-35(47)25-9-11-26(12-10-25)36(48)42-44-38(50)28-15-19-32(20-16-28)40-34(46)30-8-4-6-24(2)22-30/h3-22H,1-2H3,(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,44,50) |
InChI-Schlüssel |
WZBYEKNDLOTRKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)C(=O)NNC(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC(=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[(1E)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B12457875.png)
![2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12457878.png)
![4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12457885.png)

![1-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide](/img/structure/B12457890.png)

![3,3-dimethyl-11-(3-nitrophenyl)-7-(phenylcarbonyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12457894.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457900.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pentanediamide](/img/structure/B12457908.png)


![3-[3-Chloro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12457938.png)
![2-phenoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12457951.png)
